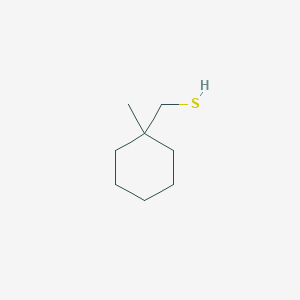

(1-甲基环己基)甲硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methanethiol is a sulfur-containing compound that is used as a raw material for various products in the food industry . It is also considered a potential new feedstock in C1 chemistry .

Synthesis Analysis

Methanethiol can be synthesized from cheap and abundant feedstock. The direct synthesis of methanethiol from simple chemicals such as carbon monoxide and hydrogen sulfide was attempted 30 years ago . A class of alkali-promoted molybdenum sulfide (K/MoS2) catalysts was developed for this purpose .

Molecular Structure Analysis

B3LYP/cc-pV (D/T/Q)Z and CCSD/cc-pVDZ levels of theory predict three minima for both dimers and trimers of methanethiol . The interaction energy between the molecules decreases with an increase in the size of the basis set for both the dimer and trimer .

Chemical Reactions Analysis

Methanethiol can be converted into olefins, which are widely used for making plastics . This conversion requires the formation of carbon-carbon bonds .

Physical And Chemical Properties Analysis

The physical and chemical properties of methanethiol are influenced by its molecular structure and the interactions between its molecules . For example, the dipole moment of methanethiol dimer gets reduced at the B3LYP/cc-pVDZ level of theory relative to all minima configurations .

科学研究应用

- Methanethiol (CH₃SH) is an important intermediate in the sulfur cycle. It co-occurs with methane in various environments. Recent research has revealed that the verrucomicrobial methanotroph Methylacidiphilum fumariolicum SolV consumes methanethiol and produces hydrogen sulfide (H₂S) , which is concurrently oxidized. This consumption of methanethiol is essential because it inhibits methane oxidation. The presence of a putative methanethiol oxidase gene in various methanotrophs suggests that methanethiol degradation is a widespread detoxification mechanism in these organisms .

- Physiologically, methanethiol is rapidly degraded through the activity of methanethiol oxidase (MTO) , which involves the selenium-binding protein 1 (SELENBP1 ). SELENBP1 acts as a tumor suppressor, but it is often downregulated in tumor tissues, potentially impacting clinical outcomes .

- Methanethiol plays a role in prebiotic chemistry. Its presence allows for the synthesis of the sulfur-bearing amino acid methionine in experiments similar to the famous Urey-Miller experiment . This experiment explored the origin of life by simulating early Earth conditions .

Biogeochemistry and Microbial Metabolism

Antioxidant and Health Implications

Prebiotic Chemistry and Amino Acid Synthesis

作用机制

Target of Action

(1-Methylcyclohexyl)methanethiol is a complex organic compound that primarily targets the sulfur metabolism in various organisms . The primary target of this compound is the enzyme methanethiol oxidase (MTO), which is responsible for the degradation of methanethiol . MTO is an activity of selenium-binding protein 1 (SELENBP1), which is considered a tumor suppressor and is often downregulated in tumor tissues .

Mode of Action

The compound interacts with its targets by participating in various biochemical reactions. Methanethiol, a related compound, is known to participate in both substitution and elimination reactions

Biochemical Pathways

(1-Methylcyclohexyl)methanethiol is involved in the sulfur metabolism pathway . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and/or excretions of cancer patients . Methanethiol is the predominant cancer-associated VSC and has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Pharmacokinetics

Methanethiol is rapidly degraded in the body, primarily through the action of MTO . The bioavailability of (1-Methylcyclohexyl)methanethiol would be influenced by factors such as its rate of absorption, distribution, metabolism, and excretion, which are yet to be determined.

Result of Action

It is known that dysregulation of sulfur metabolism, potentially influenced by this compound, is associated with various types of cancer . Elevated levels of methanethiol, a related compound, have been linked to poor clinical outcomes in cancer patients .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Methylcyclohexyl)methanethiol. For instance, the presence of other sulfur compounds, pH, temperature, and the presence of specific enzymes can all affect the compound’s reactivity and stability

未来方向

属性

IUPAC Name |

(1-methylcyclohexyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16S/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIDFKWNJKPGDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B2827289.png)

![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2827293.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2827295.png)

![N-[(4-chlorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2827302.png)

![N-(5-((2,4-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2827304.png)

![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)